molecular formula C13H14N2OS B15220388 4-Imidazolidinone, 5-(1-methylethylidene)-3-(phenylmethyl)-2-thioxo- CAS No. 61632-46-0

4-Imidazolidinone, 5-(1-methylethylidene)-3-(phenylmethyl)-2-thioxo-

Cat. No.: B15220388
CAS No.: 61632-46-0
M. Wt: 246.33 g/mol
InChI Key: WRKCCAXWIHXGEJ-UHFFFAOYSA-N
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Description

3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that contains a thioxo group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of benzylamine with an appropriate isothiocyanate, followed by cyclization and subsequent reactions to introduce the propan-2-ylidene group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or acidic/basic conditions to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group or to modify the imidazolidinone ring.

    Substitution: The benzyl group or the propan-2-ylidene group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-5-(3,4-dihydroxybenzylidene)-2-thiohydantoin: This compound has a similar core structure but with different substituents, leading to different chemical and biological properties.

    2-thioxoimidazolidin-4-one derivatives:

Uniqueness

3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61632-46-0

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

3-benzyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-9(2)11-12(16)15(13(17)14-11)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,17)

InChI Key

WRKCCAXWIHXGEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)N(C(=S)N1)CC2=CC=CC=C2)C

Origin of Product

United States

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